1-(5-Hydroxyhexyl)-3-methylxanthine
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Overview
Description
1-(5-Hydroxyhexyl)-3-methylxanthine is a xanthine derivative known for its various applications in scientific research and industry Xanthine derivatives are compounds that have a purine base structure, which is essential in many biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Hydroxyhexyl)-3-methylxanthine typically involves the reaction of 3-methylxanthine with a suitable hexylating agent. One common method includes the use of 1-bromo-5-hydroxyhexane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(5-Hydroxyhexyl)-3-methylxanthine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed
Oxidation: Formation of 1-(5-oxohexyl)-3-methylxanthine.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated xanthine derivatives.
Scientific Research Applications
1-(5-Hydroxyhexyl)-3-methylxanthine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex xanthine derivatives.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection and cardiovascular health.
Industry: Used in the development of pharmaceuticals and as a research tool in various biochemical assays.
Mechanism of Action
The mechanism of action of 1-(5-Hydroxyhexyl)-3-methylxanthine involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain phosphodiesterases, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This elevation in cAMP can result in various physiological effects, including vasodilation and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
1-(5-Hydroxyhexyl)-3,7-dimethylxanthine: A similar compound with an additional methyl group at the 7-position.
1-(5-Oxohexyl)-3-methylxanthine: An oxidized derivative of 1-(5-Hydroxyhexyl)-3-methylxanthine.
Pentoxifylline: A well-known xanthine derivative used for its vasodilatory effects.
Uniqueness
This compound is unique due to its specific hydroxylated hexyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
CAS No. |
38975-29-0 |
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Molecular Formula |
C12H18N4O3 |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
1-(5-hydroxyhexyl)-3-methyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C12H18N4O3/c1-8(17)5-3-4-6-16-11(18)9-10(14-7-13-9)15(2)12(16)19/h7-8,17H,3-6H2,1-2H3,(H,13,14) |
InChI Key |
BMMSHXKNEHRMPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCN1C(=O)C2=C(N=CN2)N(C1=O)C)O |
Origin of Product |
United States |
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